molecular formula C13H11FN2O2 B14646964 2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid CAS No. 55285-38-6

2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid

Cat. No.: B14646964
CAS No.: 55285-38-6
M. Wt: 246.24 g/mol
InChI Key: FNAUDJKCBKSHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and pyridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with fluorinating agents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) to introduce the fluorine atom . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, pyridine oxides, and pyridine amines .

Scientific Research Applications

2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid is unique due to the combination of fluorine, anilino, and carboxylic acid groups in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

55285-38-6

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

2-(2-fluoro-5-methylanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H11FN2O2/c1-8-4-5-10(14)11(7-8)16-12-9(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18)

InChI Key

FNAUDJKCBKSHRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.